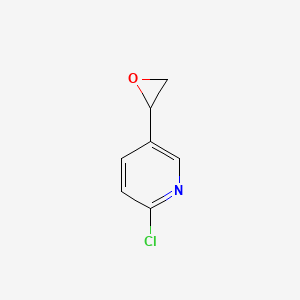

2-Chloro-5-(oxiran-2-yl)pyridine

Description

Context and Significance of Halogenated Pyridine (B92270) Frameworks in Organic Chemistry

Halogenated pyridines are a class of organic compounds that are of fundamental importance in the development of functional molecules. nih.govnih.gov The pyridine ring itself is a common structural unit in a vast array of pharmaceuticals, agrochemicals, and ligands for metal catalysts. acs.orgnih.gov The introduction of a halogen atom, such as chlorine, onto the pyridine ring significantly enhances its synthetic utility.

The carbon-halogen bond serves as a versatile handle for a variety of chemical transformations. Halopyridines are key building blocks in cross-coupling reactions, such as the Suzuki and Heck couplings, which are powerful methods for forming new carbon-carbon bonds. sigmaaldrich.com These reactions allow for the attachment of diverse molecular fragments to the pyridine core, enabling the systematic exploration of a compound's structure-activity relationship. Furthermore, the electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the C2 and C4 positions susceptible to nucleophilic substitution, a reactivity pattern distinct from that of benzene (B151609) and its derivatives. nih.gov This inherent reactivity makes halogenated pyridines, including 2-chloropyridine (B119429) derivatives, crucial precursors for creating a wide range of substituted pyridine compounds with potential biological activity. nih.govontosight.ai

The Oxirane Moiety: Importance in Synthetic Transformations

The oxirane, or epoxide, is a three-membered cyclic ether that is highly valued in organic synthesis for its reactivity. youtube.com This reactivity stems from the significant ring strain inherent in the three-membered ring structure. rsc.org Consequently, epoxides readily undergo ring-opening reactions when treated with a wide variety of nucleophiles, including amines, alcohols, and Grignard reagents. rsc.orgyoutube.com

These ring-opening reactions are synthetically powerful because they proceed with high regioselectivity and stereoselectivity, allowing for the controlled introduction of two new functional groups onto adjacent carbon atoms. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide ring in an SN2-type mechanism. youtube.com Under acidic conditions, the reaction proceeds via a protonated epoxide, and the nucleophile attacks the more substituted carbon. youtube.com This predictable reactivity makes epoxides crucial intermediates in the synthesis of a diverse range of important molecules, from epoxy resins to complex natural products, pharmaceuticals, and agrochemicals. youtube.comrsc.org

Current Research Landscape of 2-Chloro-5-(oxiran-2-yl)pyridine

The current research landscape for this compound positions it primarily as a specialized chemical intermediate for research and manufacturing purposes. chemscene.com While extensive studies dedicated solely to this specific molecule are not widely published, its value is inferred from the well-established chemistry of its two functional groups. Research involving this compound is likely focused on its application as a bifunctional building block in synthetic programs.

Investigations would logically exploit the differential reactivity of the chloropyridine and oxirane moieties. For instance, the epoxide ring can be opened selectively by a nucleophile to install a side chain, which might contain another functional group for further elaboration. Subsequently, the chloro-substituent on the pyridine ring can be used as a handle for transition-metal-catalyzed cross-coupling reactions to build more complex molecular architectures. This stepwise approach allows for the convergent synthesis of target molecules. The compound serves as a precursor in the synthesis of novel compounds intended for screening in medicinal and agricultural chemistry. Related structures, such as 2-chloro-5-(chloromethyl)pyridine (B46043), are known intermediates for neonicotinoid insecticides, highlighting the importance of the 2-chloro-5-substituted pyridine framework in agrochemistry. chemicalbook.com

Scope and Objectives of Academic Research Directions

Academic research directions involving this compound are centered on leveraging its dual reactivity to access novel chemical space. The primary objectives of such research would include:

Exploration of Regio- and Stereoselective Epoxide Opening: A key research avenue is the systematic study of the ring-opening of the oxirane moiety with a diverse array of nucleophiles. The goal is to generate a library of 2-chloro-5-(1-hydroxy-2-substituted-ethyl)pyridine derivatives. This would involve investigating the influence of different catalysts and reaction conditions on the regioselectivity and stereoselectivity of the transformation.

Development of Novel Synthetic Methodologies: The compound serves as an ideal substrate for developing new synthetic protocols that involve sequential or tandem reactions. For example, research could focus on one-pot procedures where the epoxide is first opened, followed by a cross-coupling reaction at the C-Cl bond.

Synthesis of Biologically Active Molecules: A major objective is the application of this compound in the synthesis of new chemical entities for biological screening. Given that pyridine derivatives are prevalent in pharmaceuticals and agrochemicals, this compound is a valuable starting point for creating analogues of known active compounds or entirely new molecular scaffolds. ontosight.aimdpi.com Research programs would aim to synthesize libraries of compounds and test them for various biological activities, such as antimicrobial, antiviral, or insecticidal properties. mdpi.com

In essence, academic research is likely to treat this compound not as an endpoint, but as a versatile starting material for the efficient construction of complex, functionalized heterocyclic molecules with potential real-world applications.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(oxiran-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-2-1-5(3-9-7)6-4-10-6/h1-3,6H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNUVWNPOYKIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Oxiran 2 Yl Pyridine

Retrosynthetic Analysis and Design of Precursor Molecules

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comscitepress.orgias.ac.inyoutube.com For 2-Chloro-5-(oxiran-2-yl)pyridine, the analysis logically begins by disconnecting the most reactive functional group, the oxirane ring.

This primary disconnection, a C-O bond cleavage, points to an olefinic precursor: 2-chloro-5-vinylpyridine (B115529) . The forward reaction to form the target molecule would therefore be an epoxidation of this vinyl group.

Strategies for Pyridine (B92270) Ring Functionalization

The synthesis of the key precursor, 2-chloro-5-vinylpyridine, requires the strategic functionalization of a pyridine ring. Several pathways can be envisaged starting from simple pyridine derivatives.

One common starting material is 3-methylpyridine (B133936) (β-picoline) . The synthesis plan involves chlorination of the pyridine ring at the 2-position and conversion of the 5-methyl group into a vinyl group. The chlorination of β-picoline can be challenging due to the formation of byproducts, but methods have been developed to obtain 2-chloro-5-methylpyridine (B98176). google.comepo.org Subsequently, the methyl group can be transformed into a vinyl group. A two-step process involves reacting 2-chloro-5-methylpyridine with formaldehyde (B43269) to yield 2-chloro-5-(2-hydroxyethyl)pyridine, followed by dehydration to give 2-chloro-5-vinylpyridine. patsnap.comgoogle.com

Another approach starts from nicotinic acid . This can be converted to 2-chloro-5-hydroxymethylpyridine, which is then oxidized to the corresponding aldehyde. A Wittig reaction on the aldehyde would then install the required vinyl group.

A further strategy involves the direct synthesis of 2-chloro-5-substituted pyridines from acyclic precursors, which can then be elaborated to the vinylpyridine intermediate. epo.org

Stereocontrolled Formation of the Oxirane Ring

The oxirane ring of this compound contains a stereocenter. The creation of this stereocenter with a specific configuration (enantioselectivity) is a critical aspect of modern asymmetric synthesis. mit.edu Retrosynthetically, this means that the epoxidation of the achiral 2-chloro-5-vinylpyridine must be performed using a chiral reagent or catalyst to produce a single enantiomer of the epoxide.

Key strategies for stereocontrolled epoxidation include:

Jacobsen-Katsuki Epoxidation : This method uses a chiral manganese-salen complex as a catalyst to epoxidize unfunctionalized alkenes, such as vinylarenes, with high enantioselectivity. wikipedia.orgopenochem.orgpitt.eduorganic-chemistry.org This is highly suitable for the vinylpyridine precursor.

Sharpless Asymmetric Epoxidation : While primarily used for allylic alcohols, this powerful method, employing a titanium-tartrate catalyst, highlights the principle of using chiral catalysts to control stereochemistry during epoxidation. organicreactions.orgharvard.eduorganic-chemistry.orgmdpi.comwikipedia.org

Chiral Dioxiranes : Ketones bearing chiral auxiliaries can be converted into chiral dioxiranes, which then act as enantioselective epoxidizing agents for a range of olefins, including cis-olefins. acs.org

The choice of method depends on the desired enantiomer and the specific substrate, but the underlying principle is the transfer of an oxygen atom to the alkene within a chiral environment, directing the approach to one face of the double bond over the other.

Direct Synthesis Approaches to this compound

The direct synthesis of this compound is dominated by the epoxidation of its olefinic precursor, 2-chloro-5-vinylpyridine. This transformation involves the addition of a single oxygen atom across the carbon-carbon double bond of the vinyl group.

Epoxidation of Olefinic Precursors

The epoxidation of 2-chloro-5-vinylpyridine can be achieved using various oxidizing systems. The choice between these systems often involves a trade-off between cost, safety, reaction conditions, and the need for stereocontrol.

Epoxidation reagents can be broadly classified as stoichiometric or catalytic.

Stoichiometric Epoxidation: The most common stoichiometric reagents are peroxyacids. meta-Chloroperoxybenzoic acid (m-CPBA ) is a widely used, commercially available reagent that reliably converts alkenes to epoxides in a reaction known as the Prilezhaev reaction. masterorganicchemistry.comyoutube.comyoutube.comrsc.orgmdpi.com The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. While effective, the use of stoichiometric amounts of a potentially explosive peroxyacid and the generation of a stoichiometric amount of carboxylic acid waste can be drawbacks, especially on a large scale.

Catalytic Epoxidation: Modern approaches favor catalytic systems that use a safer, more atom-economical terminal oxidant, such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). mdpi.comresearchgate.netrsc.org These systems employ a metal catalyst to activate the oxidant and facilitate oxygen transfer to the alkene.

Rhenium-based catalysts , like methyltrioxorhenium (MTO), can effectively catalyze epoxidations using H₂O₂. The addition of pyridine-type ligands can accelerate the reaction and stabilize the catalyst. qub.ac.uk

Manganese-based catalysts , including manganese-salen complexes, are highly effective for epoxidizing various olefins. nih.govmdpi.commdpi.comnih.gov They can be used with oxidants like bleach (NaOCl) or H₂O₂.

Ruthenium-based catalysts have also been developed for the aerobic (using O₂) epoxidation of alkenes, offering a green and sustainable method. qub.ac.uknih.govnih.gov

Palladium-catalyzed methods have also been developed, using electrophilic reagents as the ultimate oxidant. rsc.org

Interactive Table: Comparison of Epoxidation Systems

| System | Oxidant | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| m-CPBA masterorganicchemistry.comrsc.org | Stoichiometric peroxyacid | CH₂Cl₂, 0-25 °C | Reliable, high yield, commercially available | Stoichiometric waste, potential safety hazard |

| Mn-Salen nih.govmdpi.com | NaOCl or H₂O₂ | Biphasic or with additives | Catalytic, potential for asymmetry | Catalyst can be complex, may require co-catalysts |

| Re-Catalyst (MTO) qub.ac.uk | H₂O₂ | With pyridine additives | Catalytic, high efficiency | Rhenium is expensive |

| Ru-Porphyrin qub.ac.uknih.gov | O₂ (air) | Mild conditions | Uses air as oxidant, "green" | Catalyst can be complex and sensitive |

For applications requiring enantiomerically pure this compound, asymmetric epoxidation is essential. The most relevant and effective methods for the epoxidation of a vinyl-substituted heterocycle like 2-chloro-5-vinylpyridine are based on chiral metal catalysts.

The Jacobsen-Katsuki epoxidation is particularly well-suited for this transformation. wikipedia.orgopenochem.orgorganic-chemistry.org This reaction utilizes a chiral manganese(III)-salen complex as the catalyst. The chirality is derived from a diamine backbone in the salen ligand. By choosing the appropriate enantiomer of the catalyst, one can selectively synthesize either the (R)- or (S)-epoxide with high enantiomeric excess (ee). The reaction typically uses a terminal oxidant like sodium hypochlorite (B82951) (bleach) or, in more advanced protocols, hydrogen peroxide in the presence of co-catalysts. nih.govmdpi.com

Other catalytic systems have also shown high enantioselectivity for the epoxidation of vinylarenes and related substrates:

Chiral Ruthenium complexes with pybox or pyboxazine ligands have been used for asymmetric epoxidation with H₂O₂, achieving good yields and moderate to good enantioselectivities (up to 84% ee). nih.gov

Chiral Dioxiranes , generated in situ from chiral ketones and an oxidant like Oxone, have proven highly effective for the enantioselective epoxidation of various cis- and trisubstituted olefins. acs.org

The effectiveness of these systems relies on the precise three-dimensional structure of the chiral catalyst, which creates a binding pocket that forces the incoming alkene to adopt a specific orientation for the oxygen transfer, leading to the preferential formation of one enantiomer.

Interactive Table: Enantioselective Epoxidation Catalyst Systems

| Catalyst System | Substrate Type | Typical ee (%) | Reference |

|---|---|---|---|

| Jacobsen's Catalyst (Mn-Salen) | cis-Disubstituted Alkenes | >90 | wikipedia.orgopenochem.org |

| Katsuki's Catalyst (Mn-Salen) | trans-Disubstituted Alkenes | Moderate to High | wikipedia.orgorganic-chemistry.org |

| Ru(pybox)(pydic) | Aromatic Olefins | up to 84 | nih.gov |

| Shi's Chiral Ketone | trans- & Trisubstituted Olefins | High | acs.org |

| Sharpless AE (Ti/tartrate) | Allylic Alcohols | >90 | organicreactions.orgwikipedia.org |

Intramolecular Cyclization Protocols

Intramolecular cyclization represents a key strategy for the formation of the oxirane ring in this compound. These methods often involve the use of a precursor molecule containing both a nucleophile and a leaving group, which react within the same molecule to form the desired epoxide.

One common approach involves the use of a halohydrin intermediate, which can be cyclized under basic conditions. For instance, the corresponding chlorohydrin or bromohydrin of the pyridine derivative can be treated with a base such as sodium hydroxide (B78521) or potassium carbonate to induce an intramolecular Williamson ether synthesis, yielding the epoxide. The efficiency of this reaction is often dependent on the choice of base, solvent, and reaction temperature.

Another emerging area is the application of catalytic asymmetric cyclization methods. These protocols aim to produce enantiomerically enriched this compound, which can be crucial for enhancing the biological activity of the final products. For example, palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones has been explored for the synthesis of chiral cis-hydrobenzofurans, demonstrating the potential of such catalytic systems in complex cyclizations. dicp.ac.cn While not directly applied to this compound in the reviewed literature, the principles of using chiral ligands to control stereochemistry in cyclization reactions are highly relevant.

Iron-catalyzed cyclization of ketoxime acetates and aldehydes has also been developed for the synthesis of substituted pyridines, showcasing the utility of transition metals in facilitating cyclization reactions. rsc.org Although this specific method produces symmetrical pyridines, it highlights the ongoing research into novel catalytic cyclization strategies that could potentially be adapted for the synthesis of the target oxirane.

Indirect Synthetic Pathways via Key Intermediates

A prevalent indirect route to this compound involves the derivatization of 2-Chloro-5-(chloromethyl)pyridine (B46043). chemicalbook.comprepchem.comchemicalbook.comscispace.compatsnap.comgoogle.comresearchgate.net This key intermediate can be synthesized through various methods, including the chlorination of 2-chloro-5-(hydroxymethyl)pyridine with thionyl chloride or the reaction of 3-methylpyridine with chlorine gas. prepchem.comscispace.com

Once 2-Chloro-5-(chloromethyl)pyridine is obtained, it can be converted to the target oxirane through a multi-step sequence. A typical pathway involves the reaction of 2-Chloro-5-(chloromethyl)pyridine with a source of a two-carbon unit that can be subsequently transformed into the epoxide. For example, reaction with a cyanide source followed by reduction and hydrolysis could lead to a 2-(2-hydroxyethyl)pyridine (B196109) derivative, which can then undergo intramolecular cyclization to form the oxirane ring.

The table below summarizes a selection of reported synthetic methods for the precursor, 2-Chloro-5-(chloromethyl)pyridine.

| Starting Material | Reagents | Key Features | Reference |

| 2-Chloro-5-(hydroxymethyl)pyridine | Thionyl chloride, 1,2-dichloroethane | Dropwise addition at 5°-20° C, followed by reflux. | prepchem.com |

| 2-Chloro-2-chloromethyl-4-cyanobutanal | Toluene, Solid phosgene | Reaction at 50° C for 5 hours, yielding 97% of the intermediate. | chemicalbook.com |

| 3-Methylpyridine | Chlorine gas, Water (as medium) | Reaction at 40-60° C in the presence of a catalyst. | scispace.com |

| 3-Methylpyridine | Chlorine gas, Supported palladium chloride catalyst | Gas-phase reaction in a tubular reactor. | patsnap.com |

| 2-Alkoxy-5-alkoxymethyl-pyridine derivatives | Chlorinating agent | Reaction at 0° C to 200° C, potentially in the presence of a diluent and reaction auxiliary. | google.com |

Another synthetic strategy utilizes 2-Chloro-5-vinylpyridine or its analogues as a precursor. The vinyl group provides a reactive handle for the introduction of the oxirane functionality. Epoxidation of the vinyl group is a direct method to form the desired product.

Common epoxidation reagents include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The choice of reagent and reaction conditions can influence the yield and selectivity of the epoxidation. Asymmetric epoxidation methods, such as the Sharpless epoxidation, could also be employed to produce enantiomerically enriched this compound, although specific applications to this substrate were not detailed in the provided search results.

The synthesis of the 2-Chloro-5-vinylpyridine precursor itself can be achieved through various means, including the dehydrohalogenation of a corresponding haloethylpyridine derivative.

Optimization of Synthetic Yields and Reaction Efficiencies

The industrial production of this compound necessitates the development of scalable and efficient synthetic processes. Process intensification studies focus on improving reaction parameters to maximize yield and throughput while minimizing waste and energy consumption.

For the synthesis of the precursor 2-chloro-5-substituted pyridines, a method has been developed that involves the reaction of an ethylidene amide compound with dialkyl methanamide under the action of a chlorination reagent. google.com A key feature of this process is the continuous evaporation of the product and by-product mixture from the reaction system, which can be carried out in a batchwise manner or continuously in a tubular or cascade reactor. google.com This approach is amenable to large-scale industrial production. google.com

Furthermore, the development of practical and scalable syntheses for related heterocyclic compounds, such as 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977), has been achieved through methods like Negishi cross-coupling, which avoids the need for chromatography and allows for kilogram-scale preparation. researchgate.net These advancements in scalable synthetic methodologies for similar structures highlight potential avenues for the large-scale production of this compound.

The purity of the final product is critical, especially for its intended use in the synthesis of active pharmaceutical or agrochemical ingredients. Novel purification and isolation techniques are continuously being explored to obtain high-purity this compound.

For related compounds, such as 2-chloro-5-substituted pyridines, a chemical separation method has been described. google.com This involves acidifying the distilled reaction mixture to create two phases, an oil phase containing the by-product and an aqueous phase. google.com The pH of the aqueous phase is then adjusted to 8-14 with an alkali, allowing for the separation of the desired 2-chloro-5-substituted pyridine, either directly or through extraction. google.com

Preparative high-performance liquid chromatography (HPLC) has been successfully employed for the separation and purification of 2-chloro-5-trichloromethylpyridine from a complex reaction mixture, achieving a purity of 99.01%. nih.gov This technique, with optimized parameters such as the mobile phase, flow rate, and injection volume, demonstrates its effectiveness in isolating high-purity pyridine derivatives. nih.gov Such chromatographic methods could be adapted for the final purification of this compound to meet stringent purity requirements.

Chemical Reactivity and Transformation Mechanisms

Reactions of the Oxirane Ring

The strained three-membered ether, the oxirane ring, is a key site of reactivity in 2-Chloro-5-(oxiran-2-yl)pyridine. It readily undergoes ring-opening reactions with a variety of reagents.

Nucleophilic Ring-Opening Reactions

The epoxide ring in this compound is susceptible to attack by nucleophiles, leading to the formation of functionalized products. This class of reactions is fundamental to the utility of this compound in synthetic chemistry.

The ring-opening of unsymmetrical epoxides like this compound by nucleophiles can, in principle, lead to two different regioisomers. The preferred site of nucleophilic attack is influenced by both steric and electronic factors, as well as the reaction conditions.

While specific studies on the regioselectivity and stereoselectivity of nucleophilic ring-opening of this compound are not extensively detailed in the provided search results, general principles of epoxide chemistry suggest that under basic or neutral conditions, nucleophilic attack is likely to occur at the less substituted carbon of the oxirane ring (C2') due to lower steric hindrance. This would lead to the formation of a secondary alcohol.

Conversely, under acidic conditions, the reaction may proceed via a more carbocation-like transition state, where the positive charge is stabilized by the adjacent pyridine (B92270) ring. This could favor nucleophilic attack at the more substituted carbon (C1'). The stereochemistry of the reaction is typically anti, meaning the nucleophile attacks from the face opposite to the C-O bond being broken, resulting in an inversion of configuration at the center of attack.

| Reaction Conditions | Predominant Site of Attack | Major Product Type | Stereochemical Outcome |

|---|---|---|---|

| Basic/Neutral | Less substituted carbon (C2') | Secondary alcohol | Inversion of configuration |

| Acidic | More substituted carbon (C1') | Primary alcohol | Inversion of configuration |

Lewis acids are frequently employed to activate the epoxide ring, enhancing its susceptibility to nucleophilic attack. lookchem.com The coordination of the Lewis acid to the oxygen atom of the oxirane polarizes the C-O bonds, making the carbon atoms more electrophilic.

Several transition metal-based Lewis acids, such as tin(IV) chloride pentahydrate (SnCl₄·5H₂O), cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O), and nickel(II) chloride (NiCl₂), have been shown to be effective catalysts for the ring-opening of epoxides with amines under solvent-free conditions. lookchem.comresearchgate.net These reactions typically proceed with high yields and can exhibit moderate to high regioselectivity. lookchem.com The general mechanism involves the activation of the epoxide by the Lewis acid, followed by nucleophilic attack by the amine. This approach is advantageous as it often allows for milder reaction conditions compared to uncatalyzed reactions. lookchem.com For instance, the use of a catalytic amount of a Lewis acid can facilitate the reaction at lower temperatures, which can be crucial for substrates with sensitive functional groups. lookchem.com

| Lewis Acid | Typical Nucleophile | General Reaction Conditions |

|---|---|---|

| SnCl₄·5H₂O | Amines | Solvent-free, 50 °C |

| Co(OAc)₂·4H₂O | Amines | Solvent-free |

| NiCl₂ | Amines | Solvent-free, 50 °C |

| Erbium(III) triflate | Alcohols, Thiols | Not specified |

| Calcium trifluoroacetate | Amines | Solvent-free |

Electrophilic Ring-Opening Transformations

While less common than nucleophilic ring-opening, the oxirane ring can also be opened by electrophiles. In the presence of a strong acid, the epoxide oxygen can be protonated, forming an oxonium ion. This highly reactive intermediate is then susceptible to attack by a weak nucleophile, such as the counterion of the acid or the solvent. This type of reaction is often a key step in the acid-catalyzed hydrolysis of epoxides to form diols.

Rearrangement Reactions of the Oxirane Moiety

Under certain conditions, such as in the presence of strong acids or upon heating, the oxirane ring of this compound can undergo rearrangement reactions. These rearrangements can lead to the formation of isomeric compounds, such as aldehydes or ketones. The specific products formed depend on the substitution pattern of the epoxide and the reaction conditions.

Reactivity of the Chlorinated Pyridine Moiety

The 2-chloro-substituted pyridine ring in the molecule also possesses distinct reactivity. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. wikipedia.org This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of 2-substituted pyridine derivatives. wikipedia.org This reactivity is a cornerstone for the synthesis of many pharmaceutical and agrochemical compounds. wikipedia.org For instance, the reaction of 2-chloropyridines with nucleophiles is a common method for producing fungicides and insecticides. wikipedia.org

The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, facilitates this substitution reaction, particularly at the 2- and 4-positions. The presence of the oxirane group on the pyridine ring may influence the rate and regioselectivity of these substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying pyridine rings. youtube.compearson.com In the context of this compound, the chloro substituent at the 2-position is susceptible to displacement by a variety of nucleophiles. This reaction proceeds via a high-energy intermediate, and its rate is influenced by the electronic properties of the pyridine ring. stackexchange.com The presence of the nitrogen atom in the pyridine ring makes it more electron-deficient than a corresponding benzene (B151609) ring, thus facilitating nucleophilic attack. uci.edu

SNAr reactions on pyridines preferentially occur at the 2- and 4-positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization. stackexchange.comvaia.com Attack at the 3-position does not allow for this resonance stabilization, making it less favorable. stackexchange.com The rate of these reactions can often be increased by heating. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Suzuki)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify pyridine scaffolds. researchgate.netrsc.orgresearchgate.net this compound can serve as the electrophilic partner in these reactions, with the chloro group being displaced.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a versatile method for creating C-C bonds and has been applied to the synthesis of complex molecules, including those containing pyridine rings. wikipedia.orgresearchgate.net The reaction is known for its high functional group tolerance. wikipedia.org For instance, the Negishi coupling has been used in the synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) on a kilogram scale. researchgate.net Solid, air-stable 2-pyridylzinc reagents have been developed to enhance the operational simplicity of this reaction. nih.gov

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, using a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is extensively used for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org While highly effective, the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles can be challenging due to the potential for slow transmetalation and protodeboronation of the heteroaryl boron reagent. nih.gov Despite these challenges, methods have been developed for the efficient Suzuki-Miyaura coupling of 2-chloropyridines with arylboronic acids. nih.govresearchgate.net For example, the reaction of 4,6-dichloropyrimidine (B16783) with 2-methoxy-5-pyridylboronic acid proceeds in high yield. nih.gov

| Cross-Coupling Reaction | Catalyst | Coupling Partner | Key Features |

| Negishi Coupling | Palladium or Nickel complexes | Organozinc compounds | High functional group tolerance, can be used for complex syntheses. wikipedia.orgnih.gov |

| Suzuki Coupling | Palladium complexes | Organoboron compounds | Widely used for biaryl synthesis, requires a base. wikipedia.orglibretexts.org |

Functional Group Interconversions of the Chloro Group

The chloro group at the 2-position of the pyridine ring is a versatile handle for various functional group interconversions beyond cross-coupling reactions. fiveable.meimperial.ac.ukyoutube.com These transformations allow for the introduction of a wide range of functionalities, significantly expanding the synthetic utility of the parent molecule.

Common interconversions for a 2-chloropyridine (B119429) moiety include:

Nucleophilic Substitution: As discussed in section 3.2.1, the chloro group can be displaced by various nucleophiles such as amines, alkoxides, and thiols to introduce new functional groups. wikipedia.org

Conversion to other Halides: The Finkelstein reaction can be used to convert the chloride to other halides, such as iodide, by reacting with a sodium halide in acetone. vanderbilt.edu

Reduction: The chloro group can be removed (hydrodechlorination) under various reducing conditions, although specific examples for this exact substrate are not detailed in the provided results.

| Transformation | Reagents | Product Functional Group | Reference |

| Nucleophilic Substitution | Amines, Alkoxides, Thiols | Amino, Alkoxy, Thioether | wikipedia.org |

| Finkelstein Reaction | NaI, acetone | Iodo | vanderbilt.edu |

Interplay Between Pyridine and Oxirane Ring Reactivity

The presence of both a reactive pyridine ring and a strained oxirane ring within the same molecule leads to interesting chemical behavior, where the reactivity of one group can influence the other.

Remote Electronic Effects on Chemo- and Regioselectivity

The electronic properties of the substituted pyridine ring can influence the reactivity and selectivity of reactions involving the oxirane ring, and vice-versa. This is an example of a remote electronic effect, where a substituent influences a reaction center that is not directly adjacent to it. researchgate.net

For instance, the electron-withdrawing or electron-donating nature of substituents on the pyridine ring can alter the electron density at the oxirane's carbon atoms. This, in turn, can influence the regioselectivity of nucleophilic attack during oxirane ring-opening reactions. A more electron-deficient pyridine ring might enhance the electrophilicity of the oxirane carbons, potentially affecting the reaction rate. The study of electronic effects in substituted pyridines has shown that even remote substituents can have a measurable impact on the electronic environment of the molecule. nih.gov

Tandem Reactions and Cascade Processes

The bifunctional nature of this compound makes it an ideal candidate for tandem or cascade reactions, where a single event triggers a sequence of transformations, leading to a significant increase in molecular complexity in a single pot. rsc.org

A hypothetical tandem reaction could involve an initial nucleophilic attack on the oxirane ring. The newly introduced functional group could then participate in an intramolecular reaction with the 2-chloro-pyridine moiety. For example, if the oxirane is opened with an amine, the resulting amino alcohol could potentially undergo an intramolecular nucleophilic aromatic substitution to form a cyclized product. Such cascade sequences are highly valued in organic synthesis for their efficiency and atom economy. rsc.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive ¹H, ¹³C, and 2D NMR Spectral Assignment

To date, published ¹H and ¹³C NMR spectra for 2-Chloro-5-(oxiran-2-yl)pyridine could not be located. A complete analysis would require the assignment of chemical shifts and coupling constants for all protons and carbons in the molecule.

Hypothetical ¹H NMR Data Table: An experimental spectrum would be necessary to populate a table detailing the chemical shift (δ) in ppm, the multiplicity (e.g., singlet, doublet, triplet, multiplet), the coupling constant (J) in Hz, and the integration for each proton on the pyridine (B92270) and oxirane rings.

Hypothetical ¹³C NMR Data Table: Similarly, a ¹³C NMR spectrum would provide the chemical shifts for the seven distinct carbon atoms in the molecule, which could then be assigned.

Stereochemical Elucidation Through NMR Techniques

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in elucidating the stereochemistry of the molecule, particularly the relative orientation of the oxirane ring with respect to the pyridine ring. However, no such studies have been reported in the available literature.

Vibrational Spectroscopy (IR and Raman)

Identification of Characteristic Functional Group Frequencies

While general characteristic frequencies for functional groups present in the molecule are known, specific experimental IR and Raman data for this compound are not available. A detailed analysis would involve assigning the observed vibrational bands to specific modes of the molecule.

Hypothetical Vibrational Frequencies Data Table: An experimental IR and Raman spectrum would allow for the creation of a table listing the frequency (in cm⁻¹) and the corresponding functional group vibration (e.g., C-H stretch of the pyridine ring, C-O-C stretch of the oxirane ring, C-Cl stretch).

Mass Spectrometry (MS)

Fragmentation Pathways and Molecular Structure Confirmation

The mass spectrum and a detailed analysis of the fragmentation pattern of this compound have not been published. Such an analysis would confirm the molecular weight and provide insights into the molecule's structure and stability under ionization. The presence of chlorine would be expected to produce a characteristic M+2 isotope peak.

Hypothetical Fragmentation Data Table: An experimental mass spectrum would be required to list the mass-to-charge ratio (m/z) of the major fragments and propose their corresponding ionic structures.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available information, a definitive single-crystal X-ray diffraction study for this compound has not been published. Such an analysis would be crucial for unequivocally determining its solid-state architecture.

Molecular Conformation and Crystal Packing Analysis

Without experimental X-ray crystallography data, a detailed analysis of the molecular conformation and crystal packing of this compound remains speculative. Theoretical predictions suggest a structure combining a pyridine ring, a chloro substituent, and an oxirane (epoxide) ring. The relative orientation of the oxirane ring with respect to the pyridine ring would be a key conformational feature. The packing of these molecules in a crystal lattice would be governed by a combination of intermolecular forces.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

While a detailed investigation of intermolecular interactions awaits experimental crystallographic data, it is possible to predict the types of forces that might be at play. Potential weak hydrogen bonds, dipole-dipole interactions involving the chlorine atom and the polar epoxide ring, and π-π stacking interactions between pyridine rings could all contribute to the crystal lattice energy. For comparison, studies on the related compound, 2-Chloro-5-(chloromethyl)pyridine (B46043), have revealed the presence of weak C—H⋯N intermolecular hydrogen bonds that lead to the formation of dimers in the crystal structure. A similar, though not identical, pattern of interactions could be anticipated for this compound.

Chiral Analysis and Enantiomeric Excess Determination

The presence of a chiral center in the oxirane ring at the carbon atom bonded to the pyridine ring means that this compound can exist as a pair of enantiomers. The commercially available product is typically a racemate, a 1:1 mixture of both enantiomers. The separation and quantification of these enantiomers are critical for stereoselective synthesis and applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral Derivatization and NMR Analysis

An alternative or complementary method for determining enantiomeric excess involves chiral derivatization followed by Nuclear Magnetic Resonance (NMR) spectroscopy. This indirect method requires reacting the racemic epoxide with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These newly formed diastereomers have distinct physical properties and, crucially, will exhibit different chemical shifts in their NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be accurately quantified. Suitable CDAs for epoxides often include chiral acids, alcohols, or amines. However, specific protocols for the derivatization of this compound have not been detailed in the literature.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. researchgate.net These methods can provide detailed information about the molecule's three-dimensional structure, electronic properties, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Characterization

A fundamental step in computational chemistry is geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined by finding the minimum energy structure on the potential energy surface. For a molecule like 2-chloro-5-(oxiran-2-yl)pyridine, this would involve calculating bond lengths, bond angles, and dihedral angles.

For instance, a computational study on the related molecule, 2-chloro-5-(chloromethyl)pyridine (B46043), determined its crystal structure and geometric parameters. nih.govresearchgate.net The pyridine (B92270) ring in this compound was found to be nearly planar. researchgate.net A similar planarity of the pyridine ring would be expected for this compound, with the oxirane ring substituent's orientation being a key outcome of the optimization.

Electronic structure characterization would involve mapping the electron density distribution to understand the molecule's polarity and reactivity. The presence of electronegative chlorine and oxygen atoms, along with the nitrogen in the pyridine ring, would create a specific dipole moment and electrostatic potential map, indicating regions susceptible to electrophilic or nucleophilic attack.

Illustrative Data for a Related Pyridine Derivative:

Below is a table of selected optimized geometric parameters for 2-chloro-5-(chloromethyl)pyridine, which illustrates the type of data a geometry optimization would yield.

Table 1: Selected Geometric Parameters for 2-Chloro-5-(chloromethyl)pyridine.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| N-C2 | 1.307 |

| C2-Cl1 | 1.743 |

| C5-C6 | 1.378 |

| N-C2-C3 | 123.4 |

| C4-C5-C6 | 118.2 |

Data sourced from a study on 2-chloro-5-(chloromethyl)pyridine. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting how a molecule will interact with other chemical species. gkyj-aes-20963246.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and the oxygen atom of the oxirane, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atom. The strained oxirane ring itself introduces unique electronic features that would be a focus of such an analysis.

Illustrative Data for a Related Pyridine Derivative:

Quantum chemical studies on various pyridine derivatives have calculated their FMO energies. For example, a study on 2-amino-3-chloro-5-trifluoromethyl pyridine provides insights into how substituents affect these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for a Substituted Pyridine.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Data for illustrative purposes from a study on a different pyridine derivative. researchgate.net

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netrsc.org By calculating the vibrational frequencies and NMR chemical shifts, these methods can aid in the identification and characterization of a compound.

For this compound, a computational study would predict characteristic vibrational modes for the C-Cl bond, the pyridine ring, and the oxirane ring. For instance, studies on pyridine-2,6-dicarbonyl dichloride have assigned calculated vibrational frequencies to specific bond stretches and bends. researchgate.net Similarly, calculated ¹H and ¹³C NMR chemical shifts would provide a theoretical spectrum that could be compared with experimental data for structural verification.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. scitechdaily.com This involves identifying transition states and mapping the potential energy surface to understand the feasibility and kinetics of a reaction.

Transition State Characterization and Reaction Pathway Analysis

The high reactivity of the oxirane ring in this compound makes it a prime candidate for ring-opening reactions. A computational study would focus on the mechanism of this ring-opening, for example, by a nucleophile. This would involve locating the transition state structure for the nucleophilic attack on one of the oxirane carbons.

The analysis would determine the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. It would also clarify the stereochemistry of the reaction, predicting whether the reaction proceeds with inversion or retention of configuration at the attacked carbon center. Studies on the ring-opening of other 2-oxiranyl-azaarenes have shown that the pyridine nitrogen can play a role in the reaction's regioselectivity. researchgate.net

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive landscape of the energy of a system as a function of the positions of its atoms. For a chemical reaction, a PES map would illustrate the energy changes as the reactants are converted into products, passing through any transition states and intermediates.

For a reaction involving this compound, such as its ring-opening, a PES map would visualize the entire reaction coordinate. This would not only show the lowest energy path but also reveal the possibility of alternative reaction pathways and the existence of any stable intermediates. This detailed understanding is crucial for controlling reaction outcomes and designing more efficient synthetic routes.

Conformational Analysis and Stereochemical Preferences

The conformational landscape of this compound is primarily defined by the rotational freedom of the oxirane (epoxide) ring relative to the pyridine ring. The linkage between these two rings is a single bond, allowing for different spatial arrangements.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the most stable conformations of the molecule. These calculations typically involve optimizing the geometry of the molecule to find the lowest energy states. For this compound, the key dihedral angle to consider is the one defined by the atoms of the C-C bond connecting the pyridine and oxirane rings.

Due to the presence of the chlorine atom at the 2-position and the nitrogen atom in the pyridine ring, there is an inherent asymmetry that influences the conformational preferences. It is likely that the molecule adopts a conformation that minimizes steric hindrance between the epoxide ring and the substituents on the pyridine ring. Studies on structurally similar substituted pyridines have shown that the interplay of steric and electronic effects dictates the preferred orientation of substituent groups. ias.ac.inresearchgate.net

The presence of a chiral center at the carbon atom of the oxirane ring bonded to the pyridine ring means that this compound can exist as two enantiomers: (R)-2-Chloro-5-(oxiran-2-yl)pyridine and (S)-2-Chloro-5-(oxiran-2-yl)pyridine. Computational models can be used to analyze the energetic differences, if any, between these stereoisomers and to predict their distinct chiroptical properties, such as their circular dichroism spectra.

A summary of key predicted computational data for this compound is presented in the table below.

| Property | Predicted Value | Reference |

| Density | 1.369 g/cm³ | ias.ac.in |

| Boiling Point | 262.1°C | ias.ac.in |

| pKa | -0.25 | ias.ac.in |

| TPSA (Topological Polar Surface Area) | 25.42 Ų | researchgate.net |

| LogP | 1.8063 | researchgate.net |

| Hydrogen Bond Acceptors | 2 | researchgate.net |

| Hydrogen Bond Donors | 0 | researchgate.net |

| Rotatable Bonds | 1 | researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the principles of this computational technique can provide valuable insights into its dynamic behavior in various environments. MD simulations model the movement of atoms and molecules over time, offering a view of molecular motion and intermolecular interactions. nih.govresearchgate.net

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule interacts with its surroundings. The polar nature of the pyridine ring and the epoxide group would likely lead to specific solvation patterns. The nitrogen atom of the pyridine ring and the oxygen atom of the oxirane ring can act as hydrogen bond acceptors.

Furthermore, MD simulations could be employed to study the flexibility of the molecule. By tracking the bond lengths, bond angles, and dihedral angles over time, one can understand the range of motion available to the molecule. This is particularly relevant for understanding how the molecule might adapt its conformation to fit into the active site of a biological target. The single rotatable bond between the pyridine and oxirane rings would be a key focus of such a study. researchgate.net

Simulations could also predict how the molecule might interact with other molecules, such as in a crystal lattice or in a biological membrane. The insights from MD simulations are crucial for understanding processes like drug transport and binding mechanisms. researchgate.net

In Silico Prediction of Reactivity Descriptors

In silico methods, particularly those based on DFT, are instrumental in predicting the reactivity of a molecule. For this compound, several reactivity descriptors can be calculated to understand its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely to be distributed over the electron-rich pyridine ring and the oxygen atom of the epoxide.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). The LUMO is expected to be localized on the pyridine ring, influenced by the electron-withdrawing chlorine atom, and on the strained epoxide ring, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of the molecule.

Negative Potential Regions (Red/Yellow): These areas indicate electron-rich regions and are prone to electrophilic attack. For this molecule, these would likely be around the nitrogen atom of the pyridine ring and the oxygen atom of the epoxide.

Positive Potential Regions (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. Positive potentials are expected around the hydrogen atoms and the carbon atoms of the epoxide ring.

Reactivity Indices: Various global reactivity descriptors can be calculated from the HOMO and LUMO energies:

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A lower hardness value indicates higher reactivity.

Global Softness (S): The reciprocal of hardness, with higher values indicating greater reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The epoxide ring is a key functional group that imparts significant reactivity to the molecule. It is a strained three-membered ring that is susceptible to ring-opening reactions by nucleophiles. Computational studies on other epoxides have shown that the regioselectivity of the ring-opening (i.e., which carbon atom of the epoxide is attacked) can be predicted by analyzing the local electrophilicity at each carbon atom. researchgate.net The presence of the electron-withdrawing 2-chloropyridyl group would influence the electronic properties and reactivity of the epoxide ring.

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are paramount for the future industrial application of 2-Chloro-5-(oxiran-2-yl)pyridine. Research efforts should be directed towards developing synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. globalresearchonline.netmdpi.com Current synthesis often relies on multi-step processes that may involve hazardous reagents and generate significant waste streams. chemicalbook.compatsnap.com

Future methodologies could focus on:

Catalytic Epoxidation: Moving away from stoichiometric peracids towards catalytic systems using greener oxidants like hydrogen peroxide or molecular oxygen. Heterogeneous catalysts, such as titanium silicalite-1 (TS-1), could offer high selectivity and easy separation.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability compared to traditional batch methods. researchgate.net This approach allows for precise control over reaction parameters, minimizing byproduct formation.

Biocatalysis: The use of enzymes, such as halohydrin dehalogenases or epoxidases, could provide highly selective and environmentally benign routes to the chiral epoxide, a critical aspect for pharmaceutical applications.

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like ionic liquids, supercritical fluids, or even water, where feasible, would significantly reduce the environmental impact of the synthesis.

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Methods | Green/Sustainable Alternatives |

|---|---|---|

| Oxidant | m-Chloroperoxybenzoic acid (mCPBA) | Hydrogen peroxide (H₂O₂), O₂ |

| Catalyst | Stoichiometric | Heterogeneous catalysts (e.g., TS-1), Biocatalysts (Enzymes) |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Supercritical CO₂, Ionic Liquids, Water |

| Process | Batch processing | Continuous flow chemistry researchgate.net |

| Waste | High E-factor (Environmental Factor) | Reduced waste, higher atom economy |

Exploration of Novel Catalytic Transformations for Derivatization

The epoxide moiety is a gateway to a vast array of chemical derivatives through ring-opening reactions. Future research should explore novel catalytic systems to control the regioselectivity and stereoselectivity of these transformations, yielding high-value, complex molecules.

Key areas for exploration include:

Asymmetric Ring-Opening: The development of chiral catalysts (e.g., salen complexes, chiral phosphoric acids) for the enantioselective ring-opening of the epoxide with various nucleophiles (amines, alcohols, thiols) is crucial for creating optically active compounds for medicinal chemistry.

Cycloaddition Reactions: Catalytic [3+2] and [3+3] cycloaddition reactions of the epoxide with dipolarophiles or other three-atom synthons can lead to the rapid construction of five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.

Tandem Reactions: Designing catalysts that can initiate a cascade of reactions, for example, a ring-opening followed by an intramolecular cyclization onto the pyridine (B92270) ring, would be a highly efficient strategy for building molecular complexity in a single step.

Table 2: Potential Catalytic Derivatizations

| Reaction Type | Catalyst Class | Potential Nucleophile/Substrate | Product Class |

|---|---|---|---|

| Asymmetric Ring-Opening | Chiral Lewis Acids, Organocatalysts | Amines, Azides, Water | Chiral Amino Alcohols, Azido Alcohols, Diols |

| [3+2] Cycloaddition | Metal Catalysts (e.g., Ru, Rh) | Carbon Disulfide (CS₂), Isocyanates | Cyclic Thiocarbonates, Oxazolidinones |

| Polymerization | Lewis Acids, Organometallics | - | Polyethers |

Advanced Computational Modeling for Complex Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating reaction mechanisms and predicting the outcomes of complex chemical transformations. nih.gov Applying these methods to this compound can accelerate the discovery of new reactions and the optimization of existing ones.

Future computational studies could focus on:

Mechanism Elucidation: Modeling the transition states of epoxide ring-opening reactions under different catalytic conditions to understand the factors governing regio- and stereoselectivity.

Catalyst Design: In-silico screening of potential catalysts for novel transformations, predicting their efficacy and guiding experimental efforts. This approach saves significant time and resources compared to traditional trial-and-error experimentation.

Reactivity Prediction: Calculating the electron distribution and orbital energies of the molecule and its potential derivatives to predict their reactivity in undiscovered transformations and their potential as binding partners for biological targets. nih.gov

Table 3: Applications of Computational Modeling

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Studies | Determine transition state energies and reaction pathways. |

| Molecular Dynamics (MD) | Solvent Effects | Simulate molecule-solvent interactions to predict solubility and stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Analogue Design | Correlate structural features with chemical reactivity or biological activity. |

Synthesis of Highly Functionalized Analogues with Tunable Reactivity

The synthesis of analogues of this compound with additional functional groups can provide a platform of building blocks with finely tuned electronic and steric properties. This tunability is essential for applications in materials science and as intermediates in the synthesis of agrochemicals and pharmaceuticals. chemicalbook.com

Strategies for creating functionalized analogues include:

Modification of the Pyridine Ring: The chlorine atom at the 2-position can be substituted via nucleophilic aromatic substitution (SNAr) reactions. Introducing electron-donating or electron-withdrawing groups can modulate the reactivity of both the pyridine ring and the epoxide.

Derivatization of the Epoxide: Using the epoxide as a handle, long-chain polymers, fluorescent tags, or bioactive moieties can be attached through controlled ring-opening reactions.

Multi-component Reactions: Employing one-pot, multi-component reactions can rapidly generate a library of diverse and complex analogues from simple starting materials.

Table 4: Examples of Functionalized Analogues and Their Potential

| Position of Functionalization | Functional Group | Potential Effect on Reactivity |

|---|---|---|

| C2 (Pyridine Ring) | -OCH₃, -N(CH₃)₂ | Increases electron density, activates the ring for electrophilic substitution. |

| C2 (Pyridine Ring) | -CN, -NO₂ | Decreases electron density, enhances reactivity towards nucleophilic attack. |

| Epoxide Side Chain | -N₃ (from ring-opening) | Can be reduced to an amine or used in 'click' chemistry for bioconjugation. |

| Epoxide Side Chain | -OH (from ring-opening) | Provides a site for esterification, etherification, or further oxidation. |

Mechanistic Investigations of Undiscovered Transformations

Beyond the known reactivity of the epoxide and chloro-pyridine moieties, there exists a landscape of undiscovered transformations that could lead to novel molecular architectures. A deep mechanistic understanding is key to unlocking these new reactions.

Future research should investigate:

Photochemical Reactions: The pyridine ring can absorb UV light, potentially leading to novel photochemical rearrangements or cycloadditions involving the epoxide side chain.

Transition-Metal Catalyzed Cross-Coupling: While challenging, the direct cross-coupling of the C-O bonds of the epoxide using transition metal catalysts could provide a novel and direct route to functionalized derivatives.

Rearrangement Reactions: Investigating acid- or base-catalyzed rearrangements of the molecule could uncover pathways to unexpected and structurally interesting isomers, such as substituted pyridyl aldehydes or ketones.

Mechanistic studies would employ a combination of kinetic analysis, isotopic labeling experiments, in-situ spectroscopic monitoring (e.g., NMR, IR), and trapping of reactive intermediates to build a complete picture of the reaction pathways.

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-5-(oxiran-2-yl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves epoxidation of a precursor such as 2-Chloro-5-vinylpyridine. Key steps include:

- Epoxidation : Using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C to introduce the oxirane ring .

- Chlorination : Prior chlorination at the pyridine's 2-position may require catalysts (e.g., FeCl₃) to enhance regioselectivity .

- Yield Optimization : Reaction temperature and solvent polarity critically affect epoxide stability. For instance, polar aprotic solvents (e.g., DCM) reduce side reactions like ring-opening .

Q. How is the molecular structure of this compound characterized?

- X-ray Crystallography : Resolve bond angles and dihedral angles between the pyridine and oxirane rings. SHELX software is commonly used for refinement .

- Spectroscopy :

Advanced Research Questions

Q. What are the mechanistic insights into the regioselective ring-opening reactions of the oxirane moiety?

The oxirane ring undergoes nucleophilic attack at the less hindered carbon due to steric and electronic effects:

- Acidic Conditions : Protonation of the oxirane oxygen enhances electrophilicity, favoring attack by nucleophiles (e.g., amines) at the β-carbon .

- Contradictions : Some studies report unexpected regioselectivity in polar solvents, suggesting solvent coordination may stabilize transition states differently .

Q. How does this compound interact with biological targets, and what computational models support these findings?

- Enzyme Inhibition : The chloro-pyridine group binds to hydrophobic pockets in enzymes (e.g., kinases), while the oxirane acts as an electrophilic warhead, forming covalent adducts with catalytic cysteine residues .

- Molecular Dynamics Simulations : Predict binding affinities and reaction pathways. For example, density functional theory (DFT) calculations reveal activation barriers for oxirane ring-opening in enzymatic environments .

Q. What are the stability challenges of this compound under varying storage conditions?

- Thermal Degradation : At >40°C, the oxirane ring may polymerize or hydrolyze, especially in humid environments. Stabilizers like anhydrous MgSO₄ are recommended .

- Contradictory Data : While some sources suggest stability at −20°C for months , others note gradual decomposition due to trace moisture, necessitating argon-atmosphere storage .

Methodological Considerations

Q. How can researchers resolve contradictions in reported reaction yields for epoxidation?

- Systematic Screening : Vary catalysts (e.g., Ti(OiPr)₄ vs. VO(acac)₂) and solvents to identify optimal conditions.

- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.